ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core with a 6-oxo functional group. Key structural features include:
- Position 4: A carbamoylmethoxy group linked to a 4-fluorobenzyl moiety, which introduces hydrogen-bonding capacity and electronic modulation via the fluorine atom.
- Position 3: An ethyl carboxylate ester, influencing solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[2-[(4-fluorophenyl)methylamino]-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5/c1-3-31-23(30)22-19(12-21(29)27(26-22)18-7-5-4-6-15(18)2)32-14-20(28)25-13-16-8-10-17(24)11-9-16/h4-12H,3,13-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPHKLPHZIFVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a fluorine atom.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or ester groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic ring or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
Research has indicated that compounds similar to ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that related pyrimidine derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
- Anticancer Potential : Compounds with similar structures have been explored for their anticancer properties. For instance, derivatives targeting specific pathways in cancer cells have shown promise in inhibiting tumor growth and inducing apoptosis .
- Neurological Applications : Some derivatives have been investigated for their effects on metabotropic glutamate receptors, suggesting a role in modulating neurotransmission and potential applications in treating neurological disorders .
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against multiple bacterial strains with MIC values indicating strong potency. |
| Study B | Anticancer Effects | Showed reduced cell viability in cancer cell lines with potential pathways identified for further research. |
| Study C | Neurological Impact | Highlighted modulation of glutamate receptors leading to improved cognitive function in preclinical models. |
Mechanism of Action
The mechanism of action of ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs (Table 1), focusing on substituent effects and inferred physicochemical/biological properties.
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Substituent Effects on Position 1
- Target Compound : The 2-methylphenyl group at position 1 introduces ortho-substitution, which may enhance steric hindrance and reduce rotational freedom compared to para-substituted analogs (e.g., 4-methylphenyl in ). This could limit binding pocket accessibility in biological targets.
- Fluorophenyl Analogue () : The 4-fluorophenyl substituent balances lipophilicity and electronic effects, a common strategy in drug design to optimize bioavailability.
Substituent Effects on Position 4
- Target Compound : The carbamoylmethoxy-4-fluorobenzyl group enables hydrogen bonding via the carbamate NH and fluorine’s electronegativity. This contrasts with the sulfanyl group in , which may engage in hydrophobic interactions or disulfide bonding.
- Methoxy Analogue () : The simpler methoxy group lacks hydrogen-bonding capacity but improves solubility due to its polar nature.
Functional Group Implications
- Carbamate vs. Sulfanyl : The carbamate group in the target compound and supports hydrogen-bonding interactions with targets like proteases or kinases. In contrast, the sulfanyl group in may confer redox stability or metal-chelation properties.
- Fluorine vs.
Research Findings and Inferences
While specific biological data for the target compound are unavailable, structural comparisons suggest:
The 2-methylphenyl group may reduce off-target interactions compared to para-substituted analogs due to steric constraints.
The carbamoylmethoxy-4-fluorobenzyl substituent likely enhances target affinity in enzymes requiring dual hydrogen-bonding and hydrophobic interactions.
Compared to the sulfanyl-containing analogue , the target compound may exhibit lower metabolic stability but greater selectivity for polar binding sites.
Biological Activity
Ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a pyridazine ring, a carbamoyl group, and various aromatic substituents. This structural diversity is hypothesized to contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of 2-pyridone have shown efficacy against Gram-negative bacteria by interacting with DNA gyrase, a crucial enzyme for bacterial replication . The presence of the fluoro group may enhance these interactions.
- Anti-inflammatory Effects : Some analogues of the compound have been evaluated for their anti-inflammatory properties. A related diphenyl 6-oxo-1,6-dihydropyridazine derivative demonstrated promising results in reducing inflammation in models of acute lung injury and sepsis .
- Cytotoxicity : The cytotoxic effects against various cancer cell lines have been assessed. Compounds with similar frameworks have shown selective cytotoxicity, suggesting potential as anticancer agents .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- DNA Interaction : Similar compounds have been shown to interact with DNA gyrase through hydrogen bonding and metal ion bridging, leading to inhibition of bacterial growth .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or cellular proliferation, akin to other pyridazine derivatives that inhibit protein synthesis and induce apoptosis in target cells .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of 2-pyridone against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the pyridone structure could significantly enhance antibacterial potency. This compound was hypothesized to exhibit similar or enhanced activity due to its unique substituents .
Case Study: Anti-inflammatory Activity
In a model for acute lung injury, a diphenyl analogue was found to reduce inflammatory markers significantly. This suggests that this compound could also possess anti-inflammatory properties worth investigating further .
Q & A
Q. What are the key synthetic pathways and optimal reaction conditions for synthesizing this compound?
The synthesis typically involves sequential coupling reactions. Key steps include:
- Carbamoylation : Reaction of the methoxy precursor with [(4-fluorophenyl)methyl]amine under mild conditions (room temperature, ethanol solvent).
- Esterification : Use of ethyl chloroformate in the presence of a base (e.g., triethylamine) at 60–80°C for 6–12 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product. Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., ester, carbamoyl) and aromatic substitution patterns. IR spectroscopy for carbonyl (C=O) and amide (N–H) stretches.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELX software for refining crystal structures, resolving bond angles, and confirming stereochemistry .
Q. What are the compound’s physicochemical properties, and how are they determined experimentally?
- Solubility : Tested in polar (DMSO, ethanol) and nonpolar solvents (hexane) via saturation experiments.
- Thermal Stability : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting points and decomposition temperatures.
- LogP : Reverse-phase HPLC to estimate hydrophobicity .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ values) be systematically addressed?
- Assay Standardization : Use validated cell lines (e.g., HEK293 for cytotoxicity) and consistent incubation times.
- Purity Verification : HPLC (>95% purity) to rule out impurities affecting activity.
- Structural Confirmation : Re-examine stereochemistry via X-ray crystallography or chiral HPLC, as minor enantiomers may exhibit divergent activity .
Q. What experimental design strategies optimize synthetic yield and scalability?
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. Ni), solvent polarity, and temperature to identify optimal conditions.
- Flow Chemistry : Continuous-flow reactors for precise control of reaction parameters (e.g., residence time, mixing efficiency), reducing side reactions.
- In-line Analytics : Real-time FTIR or Raman spectroscopy to monitor intermediates and adjust conditions dynamically .
Q. What mechanistic insights can be gained from studying the compound’s interaction with enzymes or receptors?
- Molecular Docking : Software like AutoDock Vina to predict binding modes with targets (e.g., kinases, GPCRs).
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kₐ, Kd) for target validation.
- Enzyme Inhibition Assays : Competitive vs. non-competitive inhibition assessed via Lineweaver-Burk plots. Mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity and metabolic stability?
- SAR Studies : Synthesize analogs with substituents (e.g., Cl, Br) at the 4-fluorophenyl or 2-methylphenyl positions.
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Computational ADMET : Predict pharmacokinetic properties (e.g., bioavailability, half-life) using tools like SwissADME .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting crystallographic data on bond angles or torsional strain?
- Refinement Protocols : Compare SHELX-refined structures with alternative software (e.g., Olex2) to identify systematic errors.
- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify deviations from planarity in the dihydropyridazine ring .
- Validation Tools : Use checkCIF (IUCr) to flag outliers in thermal displacement parameters or bond lengths .
Methodological Notes
- Synthesis Optimization : Ethanol is preferred over DMF due to reduced side-product formation in carbamoylation steps .
- Crystallography : SHELXL’s twin refinement module is critical for resolving data from twinned crystals .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
